molecular formula C12H19N3 B12889652 5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine

5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B12889652
M. Wt: 205.30 g/mol
InChI Key: YFHFJBHCZLSWON-UHFFFAOYSA-N
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Description

5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyrazole and tetrahydropyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst.

    Alkylation: The resulting pyrazole derivative is then alkylated using methyl iodide to introduce the methyl group.

    Cyclization: The alkylated pyrazole is then subjected to cyclization with 1,2,3,6-tetrahydropyridine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic properties.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.

    Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl: A compound with similar pyrazole structure but different substituents.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl): Another pyrazole derivative with different functional groups.

Uniqueness

5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to its combination of pyrazole and tetrahydropyridine rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(5-ethyl-2-methylpyrazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H19N3/c1-4-11-8-12(15(3)13-11)10-6-5-7-14(2)9-10/h6,8H,4-5,7,9H2,1-3H3

InChI Key

YFHFJBHCZLSWON-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C2=CCCN(C2)C)C

Origin of Product

United States

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